

Synonyms for 1-phenylprop-2-en-1-ol (e.g., α -vinylbenzyl alcohol)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-phenylprop-2-en-1-ol*

Cat. No.: B3415870

[Get Quote](#)

An In-Depth Technical Guide to **1-Phenylprop-2-en-1-ol** (α -Vinylbenzyl Alcohol)

Introduction

1-Phenylprop-2-en-1-ol, a secondary allylic alcohol, serves as a versatile and crucial intermediate in organic synthesis. Known by several common names, most notably α -vinylbenzyl alcohol, its structure combines a phenyl ring, a hydroxyl group, and a vinyl group, offering multiple sites for chemical modification. This trifecta of functional groups makes it a valuable building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research. **1-Phenylprop-2-en-1-ol** is cataloged under various names and identifiers across chemical literature and databases. Understanding these synonyms is key to conducting comprehensive literature searches.

Systematic IUPAC Name: **1-Phenylprop-2-en-1-ol**

Common Synonyms:

- α -Vinylbenzyl alcohol[1]

- α -Ethenylbenzenemethanol
- Phenylvinylcarbinol[1]
- 1-Phenylallyl alcohol[1][2]
- 1'-Hydroxyallylbenzene[1]
- Benzenemethanol, α -ethenyl-[1][2]

The molecule exists as a racemate, **(\pm)-1-phenylprop-2-en-1-ol**, but its enantiomers, (S)-1-Phenyl-2-propen-1-ol and (R)-1-Phenyl-2-propen-1-ol, are also commercially available and studied.[3][4]

Key Chemical Identifiers:

- CAS Number: 4393-06-0 (for racemate)[5][6]
- Molecular Formula: C₉H₁₀O[3][5]
- Molecular Weight: 134.18 g/mol [3]
- InChI Key: MHHJQVRGRPHIMR-UHFFFAOYSA-N (for racemate)[7]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are fundamental for the practical handling, characterization, and quality control of **1-phenylprop-2-en-1-ol**.

Physical Properties

The compound is typically a liquid at room temperature with the following properties:

Property	Value	Source(s)
Form	Liquid	
Boiling Point	101-102 °C at 12 mmHg	[8][9]
Density	1.021 g/mL at 25 °C	[8][9]
Refractive Index (n _{20/D})	1.54	[8][9]
Flash Point	94.4 °C (202 °F)	[2][10]

Spectroscopic Signature

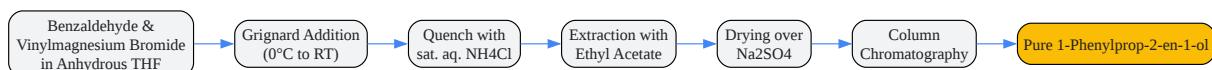
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis.

- ¹H NMR (CDCl₃): The proton NMR spectrum is characteristic. Key signals include multiplets for the aromatic protons (approx. 7.2-7.4 ppm), a doublet for the benzylic proton adjacent to the hydroxyl group, multiplets for the vinyl protons, and a broad singlet for the hydroxyl proton.[1][7]
- ¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for the aromatic carbons, the carbinol carbon (CH-OH), and the two vinyl carbons, providing a clear carbon skeleton fingerprint.
- Infrared (IR) Spectroscopy: The IR spectrum displays a prominent broad absorption band for the O-H stretch (approx. 3300-3500 cm⁻¹), C-H stretches for the aromatic and vinyl groups (approx. 3000-3100 cm⁻¹), a C=C stretch for the vinyl group (approx. 1640 cm⁻¹), and strong C-O stretching (approx. 1000-1100 cm⁻¹).[1]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 134.[11][12] Common fragmentation patterns involve the loss of water (m/z 116) and the formation of the stable tropyl cation (m/z 91) or a benzoyl cation (m/z 105).[12]

Caption: Molecular structure of **1-phenylprop-2-en-1-ol**.

Synthesis and Purification Protocol

The most common and reliable laboratory synthesis of **1-phenylprop-2-en-1-ol** is the Grignard reaction, which involves the nucleophilic addition of a vinyl Grignard reagent to benzaldehyde. This method is highly effective for forming the critical carbon-carbon bond.


Causality in Experimental Design

The choice of a Grignard reaction is dictated by its efficiency and predictability. Anhydrous conditions are critical because Grignard reagents are potent bases and will be quenched by protic solvents like water. Tetrahydrofuran (THF) is an ideal solvent as its ether oxygens stabilize the Grignard reagent. The reaction is typically run at low temperatures to control its exothermicity and minimize side reactions. A mild acid workup (e.g., saturated aqueous ammonium chloride) is used to protonate the intermediate alkoxide without causing acid-catalyzed dehydration of the final allylic alcohol product.

Step-by-Step Synthesis Protocol

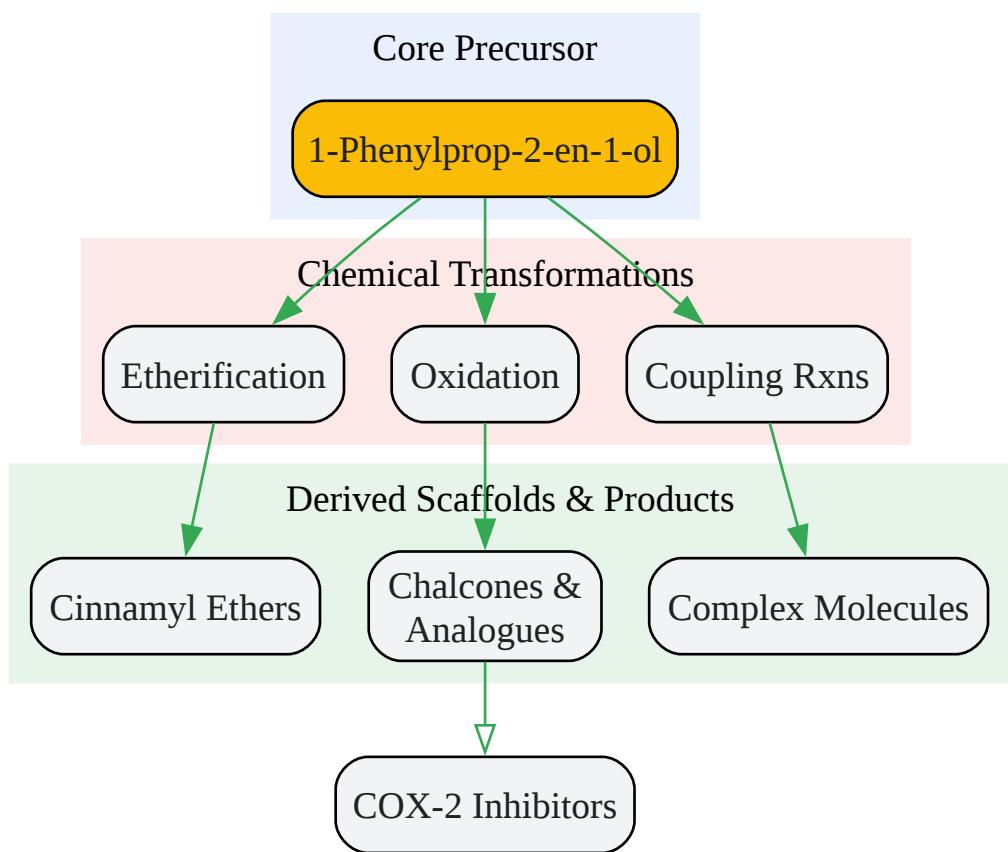
- Apparatus Setup: A three-neck round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a condenser, and a gas inlet.
- Grignard Reagent Preparation: In the reaction flask, add magnesium turnings. A solution of vinyl bromide in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and maintained at a gentle reflux until all the magnesium is consumed. The resulting dark grey solution is vinylmagnesium bromide.
- Addition of Aldehyde: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of benzaldehyde in anhydrous THF is then added dropwise. This step is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step protonates the magnesium alkoxide and precipitates magnesium salts.

- Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
- Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure **1-phenylprop-2-en-1-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-phenylprop-2-en-1-ol**.

Chemical Reactivity and Applications in Drug Development


The utility of **1-phenylprop-2-en-1-ol** stems from the reactivity of its functional groups. It serves as a precursor for a variety of more complex structures.

Key Reactions

- Etherification: The hydroxyl group can be readily converted into an ether. For instance, reaction with alcohols in the presence of an acid catalyst can yield cinnamyl ethers.[8][10]
- Isomerization: As an allyl alcohol derivative, it can undergo isomerization reactions, often catalyzed by transition metal complexes, to form the corresponding enol or ketone.[8][10]
- Epoxidation: The vinyl group is susceptible to epoxidation. Asymmetric epoxidation methods have been developed for the kinetic resolution of the racemic alcohol.[8][10]
- Coupling Reactions: It can participate in various coupling reactions. For example, it has been shown to couple with aldehydes in the presence of a Ruthenium catalyst.[8][10]

Role in Drug Discovery and Medicinal Chemistry

While not typically a final drug product itself, **1-phenylprop-2-en-1-ol** is a valuable scaffold. The "1,3-diphenylpropene" core, which can be derived from this alcohol, is present in many biologically active molecules. For example, derivatives of the oxidized analogue, chalcone (1,3-diphenylprop-2-en-1-one), have been extensively studied as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[13] The ability to easily modify the phenyl ring, the hydroxyl group, and the vinyl moiety allows for the creation of diverse libraries of compounds for screening in drug discovery campaigns.[14][15]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1-phenylprop-2-en-1-ol**.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

- GHS Hazard Statements: **1-Phenylprop-2-en-1-ol** is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]
- Precautions: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

1-Phenylprop-2-en-1-ol is a deceptively simple molecule with significant synthetic potential. Its well-defined physical and spectroscopic properties, coupled with a straightforward and scalable synthesis, make it a reliable tool for chemists. Its true value is realized in its role as a versatile intermediate, providing a gateway to a wide range of more complex molecular architectures, including those with promising applications in drug discovery and development. A thorough understanding of its nomenclature, properties, and reactivity is fundamental for any researcher looking to leverage this valuable chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 1-phenylprop-2-en-1-ol | CymitQuimica [cymitquimica.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scientificlabs.ie [scientificlabs.ie]

- 9. chemsynthesis.com [chemsynthesis.com]
- 10. VINYLBENZYL ALCOHOL | 42273-76-7 [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MolProphet: A One-Stop, General Purpose, and AI-Based Platform for the Early Stages of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synonyms for 1-phenylprop-2-en-1-ol (e.g., α -vinylbenzyl alcohol)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3415870#synonyms-for-1-phenylprop-2-en-1-ol-e-g-vinylbenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com